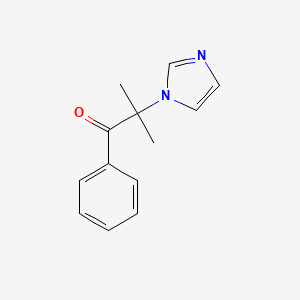
3-Isoxazolidinone, 2-(2,3-epoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is a chemical compound that belongs to the class of isoxazolidinones. This compound is characterized by the presence of an isoxazolidinone ring and an epoxypropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves several synthetic routes. One common method includes the reaction of an appropriate isoxazolidinone precursor with an epoxide compound under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- .
Applications De Recherche Scientifique
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes and other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- 2-(2,5-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- Clomazone
Uniqueness
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is unique due to its epoxypropyl group, which imparts distinct reactivity and properties compared to other isoxazolidinone derivatives. This unique feature makes it valuable in specific applications where the reactivity of the epoxy group is advantageous .
Propriétés
Numéro CAS |
40784-20-1 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H9NO3/c8-6-1-2-10-7(6)3-5-4-9-5/h5H,1-4H2 |
Clé InChI |
ACVFZDKKWCHRGF-UHFFFAOYSA-N |
SMILES canonique |
C1CON(C1=O)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


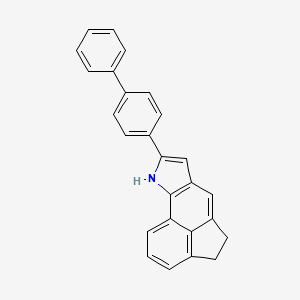

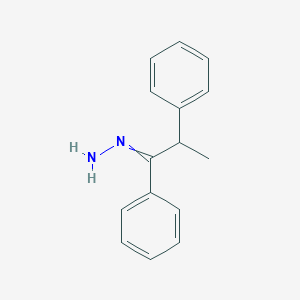
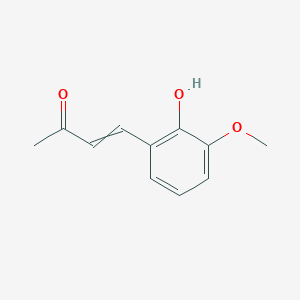


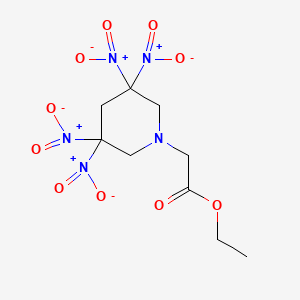

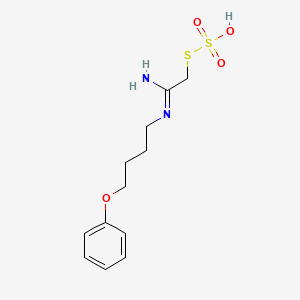
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
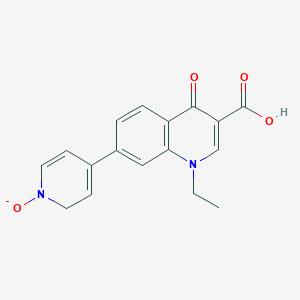
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
